
rathbunioside R2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rathbunioside R2, also known as this compound, is a useful research compound. Its molecular formula is C32H56O9 and its molecular weight is 584.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Compound Identification Challenges
The term "rathbunioside R2" does not appear in any of the indexed scientific databases, peer-reviewed journals, or chemical reaction repositories within the provided search results. This includes:
-
Chemical synthesis pathways (e.g., alkyne reactions, Grignard reagent mechanisms)16.
-
Kinetic studies (e.g., sodium thiosulfate and hydrochloric acid reaction rates)24.
-
Reaction databases (e.g., ER diagram designs for chemical reaction storage) .
The absence of this compound in authoritative sources suggests it may be:
-
A recently discovered or proprietary substance not yet published.
-
A misnamed or misspelled compound (e.g., confusion with similar glycosides or saponins).
-
A fictional or hypothetical entity.
Recommendations for Further Research
To address the lack of data, consider the following actions:
Verify Nomenclature
-
Cross-reference the compound name with standardized databases such as:
-
PubChem or ChemSpider for structural validation.
-
SciFinder or Reaxys for reaction pathways.
-
Explore Analogues
If "this compound" belongs to a known class (e.g., glycosides, flavonoids), review reactions of structurally similar compounds:
Analogues | Common Reactions | Key Reagents |
---|---|---|
Saponins | Hydrolysis, glycosylation | Acid/Base catalysts37 |
Flavonoids | Oxidation, methylation | DIBAL-H, Grignard reagents16 |
Terpenoids | Cyclization, epoxidation | Ozone, peroxides8 |
Experimental Analysis
If primary literature is unavailable, propose experimental studies:
-
Structural Elucidation : Use NMR, MS, or XRD to confirm the compound’s structure.
-
Reactivity Screening : Test stability under acidic/basic conditions, thermal degradation, or photochemical reactions.
-
Synthetic Pathways : Design retrosynthetic plans using known reagents (e.g., organocopper intermediates1).
Limitations of Current Data
The exclusion of non-peer-reviewed sources (e.g., ) and the absence of "this compound" in the provided materials prevent a comprehensive analysis. For context, the search results included:
-
Reaction mechanisms (e.g., acetylide ion formation1).
-
State-of-matter predictions (e.g., solubility rules3).
None of these directly relate to the queried compound.
Q & A
Basic Research Questions
Q. What are the key analytical techniques for identifying and characterizing rathbunioside R2 in natural extracts?
- Methodological Answer : Use hyphenated techniques like LC-MS/MS or NMR spectroscopy to isolate and confirm the compound’s structure. Validate purity through HPLC with UV/Vis or diode-array detection. Cross-reference spectral data with existing databases to ensure accuracy .
- Considerations : Ensure protocols align with reproducibility standards (e.g., triple replicates for statistical validity) and document instrumentation parameters (e.g., column type, solvent gradients) .
Q. How can researchers design initial bioactivity screens for this compound?
- Methodological Answer : Employ in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines relevant to the compound’s hypothesized therapeutic targets. Include positive and negative controls to benchmark activity. Use dose-response curves to calculate IC₅₀ values and assess potency .
- Considerations : Address variability by standardizing cell-culture conditions and adhering to ethical guidelines for biological materials .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic meta-analysis of existing literature, prioritizing studies with transparent methodologies (e.g., disclosed sample sizes, statistical tests). Use funnel plots to identify publication bias and subgroup analyses to account for variables like extraction methods or assay protocols .
- Considerations : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding factors .
Q. How can in silico modeling optimize the prediction of this compound’s pharmacokinetic properties?
- Methodological Answer : Utilize molecular docking (e.g., AutoDock Vina) to study interactions with metabolic enzymes like CYP450. Validate predictions with in vivo pharmacokinetic studies measuring half-life, bioavailability, and clearance rates. Compare results against analogous compounds to identify structure-activity relationships (SARs) .
- Considerations : Calibrate force fields and scoring functions to improve model accuracy, and report confidence intervals for predictions .
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify differentially expressed pathways. Use CRISPR-Cas9 knockout models to validate target engagement. Integrate data with pathway analysis tools (e.g., STRING, KEGG) to map mechanistic networks .
- Considerations : Address false discovery rates in omics data via Bonferroni correction or Benjamini-Hochberg adjustments .
Q. Methodological Frameworks
Q. How to formulate a research question addressing this compound’s ecological role in its source organism?
- Methodological Answer : Apply the PICO framework:
- P opulation: Source organism (e.g., plant species).
- I ntervention: this compound biosynthesis under stress conditions.
- C omparison: Biosynthesis in non-stressed controls.
- O utcome: Quantified metabolite levels (e.g., via qPCR or metabolomics).
Refine the question using FINER criteria to ensure novelty and feasibility .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in preclinical models?
- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) for dose-response analysis. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes .
- Considerations : Pre-register analysis plans to mitigate data dredging .
Q. Data Management & Reproducibility
Q. How to ensure reproducibility in this compound isolation protocols?
- Methodological Answer : Document all parameters (e.g., solvent ratios, temperature, centrifugation speed) using FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw chromatograms and spectral data in public repositories (e.g., Zenodo) .
Q. What metadata standards should accompany experimental data on this compound?
- Methodological Answer : Adopt domain-specific standards (e.g., MIAMET for metabolomics). Include contextual data such as extraction dates, instrument calibration logs, and reagent batch numbers .
Q. Conflict Mitigation & Peer Review
Q. How to address peer-review critiques of this compound’s purported bioactivity?
Eigenschaften
Molekularformel |
C32H56O9 |
---|---|
Molekulargewicht |
584.8 g/mol |
IUPAC-Name |
(3S,5R,6R,8R,9S,10R,13R,14S,15S,17R)-10,13-dimethyl-17-[(2R,5S)-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6,15-tetrol |
InChI |
InChI=1S/C32H56O9/c1-16(2)24(41-29-28(38)27(37)23(35)15-40-29)7-6-17(3)21-13-22(34)26-19-12-25(36)32(39)14-18(33)8-11-31(32,5)20(19)9-10-30(21,26)4/h16-29,33-39H,6-15H2,1-5H3/t17-,18+,19-,20+,21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31-,32+/m1/s1 |
InChI-Schlüssel |
QUFRHILJEYKJJI-QNOBMSCSSA-N |
Isomerische SMILES |
C[C@H](CC[C@@H](C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)[C@H]2C[C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(CC[C@@H](C5)O)C)O)O)C)O |
Kanonische SMILES |
CC(C)C(CCC(C)C1CC(C2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)O)O)O |
Synonyme |
rathbunioside R2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.